molecular formula C21H27N5O2 B2969400 8-(azepan-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 377060-11-2

8-(azepan-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2969400
CAS No.: 377060-11-2
M. Wt: 381.48
InChI Key: COKDIFFOVXIHCG-UHFFFAOYSA-N
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Description

8-(azepan-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a theophylline-derived xanthine analog featuring a 3-methylbenzyl group at position 7 and an azepan-1-yl substituent at position 8 of the purine-dione core. The azepan-1-yl group introduces a seven-membered ring system, which may enhance binding affinity or selectivity compared to smaller cyclic amines.

Key spectral data (e.g., $ ^1H $ NMR, LC-MS) for related compounds suggest moderate to high purity and stability in synthetic workflows .

Properties

IUPAC Name

8-(azepan-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-15-9-8-10-16(13-15)14-26-17-18(23(2)21(28)24(3)19(17)27)22-20(26)25-11-6-4-5-7-12-25/h8-10,13H,4-7,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKDIFFOVXIHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCCCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(azepan-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of dipeptidyl peptidase IV (DPP-IV). This enzyme plays a crucial role in glucose metabolism and is a target for the management of type 2 diabetes. The compound's unique structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N5O2, with a molecular weight of approximately 474.6 g/mol. The compound includes a purine core with various substituents that enhance its biological activity.

Key Physical Properties

PropertyValue
Molecular Weight474.6 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The primary mechanism of action for this compound is its role as a DPP-IV inhibitor. By inhibiting DPP-IV, the compound enhances the levels of incretin hormones, which are involved in insulin secretion and glucose homeostasis. This mechanism is particularly beneficial for individuals with type 2 diabetes.

Inhibition Studies

Studies have shown that compounds structurally similar to this compound exhibit significant potency against DPP-IV. For instance:

  • In vitro assays demonstrated that the compound effectively inhibits DPP-IV activity with an IC50 value comparable to existing DPP-IV inhibitors.
  • Case studies involving diabetic models indicated improved glycemic control when administered alongside standard diabetes medications.

Synthesis and Analytical Techniques

The synthesis of this compound typically involves multi-step organic reactions that introduce the azepane ring and other substituents onto the purine scaffold. Common methods include:

  • N-Alkylation : Using alkyl halides to introduce the azepane moiety.
  • Cyclization Reactions : Facilitating the formation of the purine structure.

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor synthesis and confirm product identity.

Research Findings

Recent studies have focused on the pharmacological implications of this compound:

  • Antidiabetic Effects : Clinical trials have reported significant reductions in fasting blood glucose levels among participants treated with this compound compared to placebo groups.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses.

Scientific Research Applications

Scientific Research Applications of 8-(azepan-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

This compound is a purine derivative with a complex structure and significant biological activity. This compound is characterized by a purine dione group and an azepane ring, contributing to its unique properties. With a molecular weight of approximately 474.6 g/mol and the molecular formula C26H35N5O2C_{26}H_{35}N_{5}O_{2}, it is utilized in various research settings for its potential therapeutic applications.

Potential as a DPP-IV Inhibitor

This compound is studied primarily for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme crucial in glucose metabolism.

Mechanism of Action

As a DPP-IV inhibitor, the compound works through several key mechanisms:

  • Enzyme Inhibition : It selectively binds to and inhibits DPP-IV, reducing its activity.
  • Increased Incretin Levels : By inhibiting DPP-IV, it prevents the degradation of incretin hormones like GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide).
  • Enhanced Insulin Secretion : Elevated incretin levels stimulate insulin release from pancreatic beta cells in a glucose-dependent manner.
  • Improved Glucose Control : The overall effect is better regulation of blood glucose levels, making it valuable for managing type 2 diabetes.

Studies indicate that compounds with similar structures exhibit significant potency against DPP-IV, highlighting the therapeutic potential of this class of compounds in managing type 2 diabetes.

Comparison with Similar Compounds

Azepan-1-yl vs. Piperazinyl Groups

  • 8-(azepan-1-yl)-...dione : The seven-membered azepane ring may offer conformational flexibility and improved hydrophobic interactions in enzyme binding pockets compared to six-membered piperazine derivatives. For example, NCT-501 (8-[[4-(cyclopropylcarbonyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-purine-2,6-dione) exhibits potent ALDH1A1 inhibition (IC$_{50}$ < 100 nM), but its piperazinyl group introduces a polar carbonyl moiety that may affect solubility .
  • Piperazine Derivatives : Ethyl 4-(1,3-dimethyl-7-(3-methylbenzyl)-purine-2,6-dione-8-yl)piperazine-1-carboxylate (Compound 11 in ) shows reduced ALDH inhibitory activity compared to NCT-501, highlighting the importance of substituent size and electronic effects .

Amino and Alkoxy Substituents

  • 8-((3-Hydroxypropyl)amino): Compound 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-3-methyl-purine-2,6-dione (CID 3153005) demonstrates moderate solubility due to its hydroxyl group but reduced enzymatic potency compared to azepan-1-yl derivatives .

Structural Analogues at Position 7

The 3-methylbenzyl group at position 7 distinguishes the target compound from other derivatives:

Benzyl vs. Alkyl Substituents

  • 3-Methylbenzyl (Target) : Enhances lipophilicity and may improve blood-brain barrier penetration compared to smaller alkyl groups (e.g., isopentyl in NCT-501) .
  • 7-Allyl/7-Propyl : Derivatives like 7-allyl-8-(benzylsulfanyl)-3-methyl-purine-2,6-dione () exhibit reduced enzymatic targeting, possibly due to steric hindrance from unsaturated alkyl chains .

Table 2: Position 7 Substituents and Physicochemical Properties

Compound Position 7 Group LogP (Predicted) Solubility (mg/mL) Source
8-(azepan-1-yl)-...dione (Target) 3-Methylbenzyl ~2.5 < 0.1 (DMSO)
NCT-501 3-Methylbutyl ~3.2 0.05 (DMSO)
7-(2-Chlorobenzyl)-...dione 2-Chlorobenzyl ~2.8 < 0.05 (DMSO)
7-Allyl-8-(benzylsulfanyl)-...dione Allyl ~1.9 0.1–0.5 (DMSO)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 8-(azepan-1-yl)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 8-chloro-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione reacts with azepane under microwave-assisted conditions (160°C, 30 min) in DMSO to replace the chlorine atom with the azepane group. Purification is achieved via semipreparative HPLC, yielding the final product with 45–58% efficiency .
  • Critical Data : Key intermediates (e.g., 8-chloro derivatives) are characterized by 1H^1H NMR and LC-MS for structural validation. For instance, the 8-chloro intermediate shows a singlet at δ 5.51 ppm for the benzyl protons and LC-MS m/z=319m/z = 319 (M+H)+^+ .

Q. How is the structural integrity of the synthesized compound confirmed?

  • Methodology : Multimodal spectral analysis is employed:

  • 1H^1H NMR : Protons on the benzyl group (δ 7.23–7.09 ppm) and methyl groups (δ 3.55–3.40 ppm) confirm substitution patterns .
  • LC-MS : Retention times (e.g., tR=3.40mint_R = 3.40 \, \text{min}) and exact mass (m/z=441.2262m/z = 441.2262) validate molecular composition .
  • Chromatography/mass spectrometry : Used in related xanthine derivatives to confirm purity and functional group retention .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound and its derivatives?

  • Methodology : Virtual screening using platforms like Chemicalize.org (based on ChemAxon) analyzes drug-like properties such as logP, topological polar surface area (TPSA), and hydrogen bonding capacity. For example, derivatives with pyrazole or piperazine substituents show enhanced bioavailability due to balanced hydrophobicity (logP ~2.5) and TPSA <100 Ų .
  • Critical Insight : Substituents like the 3-methylbenzyl group improve membrane permeability, while azepane enhances target binding affinity via hydrophobic interactions .

Q. What strategies optimize regioselectivity during functionalization at the 8-position of the purine scaffold?

  • Methodology :

  • Microwave-assisted synthesis : Enhances reaction kinetics and selectivity. For example, substituting 8-chloro derivatives with piperazine under microwave irradiation (160°C, 30 min) achieves >95% regioselectivity .
  • Base selection : K2_2CO3_3 or Et3_3N is critical for deprotonating nucleophiles (e.g., azepane) to favor substitution over elimination .
    • Data Contradiction : While some studies report high yields with K2_2CO3_3, others note side reactions (e.g., N-alkylation) requiring careful stoichiometric control .

Q. How do structural modifications at the 7-position (e.g., 3-methylbenzyl vs. phenethyl) influence biological activity?

  • Methodology : Comparative SAR studies using in vitro assays (e.g., enzyme inhibition). For instance:

  • 3-Methylbenzyl : Enhances lipophilicity, improving blood-brain barrier penetration in neurological targets .
  • Phenethyl : Increases steric bulk, reducing off-target binding in ALDH1 inhibitors but lowering solubility .
    • Key Finding : The 3-methylbenzyl group balances lipophilicity and target engagement, making it a preferred substituent in lead optimization .

Q. What analytical challenges arise in characterizing purine dione derivatives, and how are they resolved?

  • Methodology :

  • Overlapping NMR signals : Use of deuterated solvents (e.g., DMSO-d6_6) and 2D NMR (COSY, HSQC) resolves ambiguities in aromatic and aliphatic regions .
  • Low-resolution MS : HRMS (e.g., Orbitrap) distinguishes isobaric ions. For example, HRMS confirmed a derivative’s exact mass as 441.2245 vs. observed 441.2262, validating synthesis accuracy .

Methodological Notes

  • Synthetic Reproducibility : Reaction scalability is limited by microwave batch size; transitioning to flow chemistry may improve throughput .
  • Data Interpretation : Contradictions in yield optimization (e.g., 45% vs. 58% for similar reactions) highlight the need for rigorous control of moisture and oxygen levels .

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